Amifostine trihydrate

Catalog No.
S518486
CAS No.
112901-68-5
M.F
C5H21N2O6PS
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amifostine trihydrate

CAS Number

112901-68-5

Product Name

Amifostine trihydrate

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate

Molecular Formula

C5H21N2O6PS

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2

InChI Key

TXQPXJKRNHJWAX-UHFFFAOYSA-N

SMILES

C(CN)CNCCSP(=O)(O)O.O.O.O

Synonyms

Amifostine, Amifostine Anhydrous, Amifostine Disodium Salt, Amifostine Monohydrate, Amifostine Monohydrochloride, Amifostine Trihydrate, Aminopropyl Aminoethylthiophosphate, Aminopropylaminoethylthiophosphate, Aminopropylaminoethylthiophosphoric Acid, APAETP, Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate, Ethiofos, Ethiofos Anhydrous, Ethyol, Gammaphos, NSC 296961, NSC-296961, NSC296961, S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid, WR 2721, WR-2721, WR2721, YM 08310, YM-08310, YM08310

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O.O.O

Radioprotection

Field: This application falls under the field of Oncology and Radiation Therapy .

Application Summary: Amifostine is used in clinical practice as a radioprotective drug. It has been shown to specifically protect normal tissues from damage caused by radiation and chemotherapy .

Methods of Application: Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium .

Results or Outcomes: The U.S. Food and Drug Administration has approved the intravenous use of amifostine to reduce the cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer .

Acute Radiation Syndrome (ARS) Treatment

Field: This application is in the field of Emergency Medicine and Radiology .

Application Summary: Amifostine has been researched as a potential prophylactic countermeasure for the Acute Radiation Syndrome (ARS), a condition caused by exposure to high doses of penetrating ionizing radiation within a short time period .

Methods of Application: The application of Amifostine in this context would involve its use prior to radiation exposure to protect individuals from the harmful effects of such exposure .

Renal Protection during Peptide Receptor Radionuclide Therapy (PRRT)

Field: This application is in the field of Nephrology and Oncology .

Application Summary: Amifostine may provide renal protection during PRRT using somatostatin analogs by mitigating radiation damage and reducing the absorbed kidney radiation dose .

Methods of Application: The application of Amifostine in this context would involve its co-administration during PRRT .

Remediation of Degenerative Effects of Radiation on Mineralization Capacity

Field: This application is in the field of Radiology and Orthopedics .

Application Summary: Amifostine has been shown to remediate the degenerative effects of radiation on the mineralization capacity of the murine mandible .

Methods of Application: The application of Amifostine in this context would involve its use as a pretreatment before radiation exposure .

Results or Outcomes: Studies have demonstrated the ability of Amifostine pretreatment to protect the natural mineralization profile of bone .

Inhalable Microparticles for Pulmonary Drug Delivery

Field: This application is in the field of Pharmaceutics and Pulmonary Medicine .

Application Summary: Amifostine has been studied for its potential to be developed into inhalable microparticles for pulmonary drug delivery .

Methods of Application: Inhalable microparticles of Amifostine were prepared using a wet ball-milling process with polar and non-polar solvents .

Results or Outcomes: The study found that using a non-polar solvent in the wet ball-milling process resulted in a more homogeneous and stable crystal form of the fine Amifostine powder than using a polar solvent .

Cytoprotection in Clinical Trials for Patients with Head and Neck Cancer

Field: This application is in the field of Oncology, specifically for Head and Neck Cancer .

Application Summary: Amifostine has been used in clinical trials for patients with head and neck cancer to provide cytoprotection .

Methods of Application: Amifostine is administered intravenously to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer .

Results or Outcomes: The U.S. Food and Drug Administration has approved the intravenous use of Amifostine to reduce the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer .

Free-Radical Scavenging

Field: This application is in the field of Biochemistry and Molecular Biology .

Application Summary: Amifostine is known for its free-radical scavenging properties. It is capable of protecting DNA and accelerating its repair, which is coupled with the initial induction of cellular hypoxia .

Methods of Application: Amifostine is administered to patients undergoing treatments that could cause damage to DNA, such as radiation therapy .

Results or Outcomes: The efficacy of Amifostine is attributed to its free-radical scavenging properties, along with DNA protection and repair .

Inhalable Microparticles for Pulmonary Drug Delivery

Field: This application is in the field of Pharmaceutics and Pulmonary Medicine .

Application Summary: Amifostine has been studied for its potential to be developed into inhalable microparticles for pulmonary drug delivery .

Methods of Application: Inhalable microparticles of Amifostine were prepared using a wet ball-milling process with polar and non-polar solvents .

Results or Outcomes: The study found that using a non-polar solvent in the wet ball-milling process resulted in a more homogeneous and stable crystal form of the fine Amifostine powder than using a polar solvent .

Amifostine trihydrate is a cytoprotective agent classified as an organic thiophosphate. Its chemical formula is C5H21N2O6PSC_5H_{21}N_2O_6PS, and it has a molecular weight of approximately 268.26 g/mol. This compound is primarily utilized in clinical settings to mitigate the renal toxicity associated with cisplatin chemotherapy and to alleviate xerostomia in patients undergoing radiation therapy for head and neck cancers. As a prodrug, amifostine is converted into its active form by alkaline phosphatase, which enhances its therapeutic efficacy in normal tissues while sparing tumor cells from damage .

Amifostine acts as a prodrug, meaning it requires activation within the body to exert its effects []. This activation occurs through dephosphorylation by alkaline phosphatase enzymes, primarily in healthy tissues. The resulting free thiol metabolite is believed to be responsible for the cytoprotective properties [, ].

  • Healthy Cells vs. Tumor Cells: Amifostine is preferentially taken up by healthy cells due to their higher levels of alkaline phosphatase. This selective uptake helps shield healthy cells from the damaging effects of chemotherapy and radiation [].

AmifostineAlkaline PhosphataseActive Thiol Metabolite\text{Amifostine}\xrightarrow{\text{Alkaline Phosphatase}}\text{Active Thiol Metabolite}

This active metabolite plays a significant role in reducing oxidative stress and protecting healthy tissues during cancer treatments.

The biological activity of amifostine trihydrate is primarily attributed to its ability to scavenge free radicals and detoxify harmful metabolites. The active thiol metabolite binds to reactive species generated during chemotherapy and radiation therapy, thereby protecting normal cells from damage while allowing tumor cells to remain susceptible to treatment . Furthermore, amifostine exhibits vasodilatory effects on splenic blood vessels, which may contribute to its protective properties by enhancing blood flow and nutrient delivery to healthy tissues .

Amifostine can be synthesized through several chemical pathways, typically involving the phosphorylation of an aminopropyl group followed by thiolation. The general synthetic route includes:

  • Formation of the Aminopropylamine: Reacting appropriate amines with alkyl halides.
  • Phosphorylation: Introducing a phosphonic acid derivative to the amine.
  • Thiolation: Adding a thiol group to create the final thiophosphate structure.

The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product .

Amifostine trihydrate has several clinical applications:

  • Renal Protection: It is primarily used to reduce nephrotoxicity in patients receiving cisplatin-based chemotherapy.
  • Radiation Protection: It helps mitigate the side effects of radiation therapy, particularly xerostomia in head and neck cancer patients.
  • Potential Use in Other Cancers: Ongoing research is exploring its efficacy in various malignancies beyond those currently approved .

Studies on amifostine have shown that it interacts with various chemotherapeutic agents, enhancing their therapeutic index by protecting normal tissues from toxicity without diminishing their efficacy against tumors. Notably, its interaction with cisplatin has been extensively documented, demonstrating that amifostine can significantly lower renal toxicity while maintaining anti-tumor activity . Additionally, interactions with other drugs that induce oxidative stress are being explored for potential synergistic effects.

Amifostine trihydrate shares similarities with several other compounds known for their protective roles in chemotherapy and radiotherapy. Here are some comparable compounds:

Compound NameChemical StructureKey Features
MesnaC₆H₁₃N₃O₃SProtects against hemorrhagic cystitis; acts as a free radical scavenger.
N-acetylcysteineC₅H₉N₃O₃SAntioxidant properties; used in acetaminophen overdose treatment.
Thioctic Acid (Alpha-Lipoic Acid)C₈H₁₄O₂S₂Potent antioxidant; supports mitochondrial function.

Uniqueness of Amifostine: Unlike these compounds, amifostine specifically targets renal protection during chemotherapy while also providing radioprotective effects on healthy tissues due to its selective activation in normal cells over tumor cells .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

268.08579457 g/mol

Monoisotopic Mass

268.08579457 g/mol

Heavy Atom Count

15

Appearance

Assay:≥95%A crystalline solid

UNII

M487QF2F4V

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amifostine is the trihydrate form of a phosphorylated aminosulfhydryl compound. After dephosphorylation of amifostine by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite, the thiol metabolite binds to and detoxifies cytotoxic platinum-containing metabolites of cisplatin and scavenges free radicals induced by cisplatin and ionizing radiation. The elevated activity of this agent in normal tissues results from both the relative abundance of alkaline phosphatase in normal tissues and the greater vascularity of normal tissues compared to tumor tissues.

MeSH Pharmacological Classification

Radiation-Protective Agents

Pictograms

Irritant

Irritant

Other CAS

112901-68-5

Wikipedia

Amifostine trihydrate

Dates

Modify: 2023-09-12

Explore Compound Types